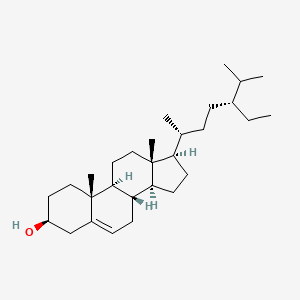

β-Sitosterol

Descripción general

Descripción

El beta-sitosterol es un fitosterol que se encuentra de forma natural en abundancia en diversas fuentes vegetales, como frutas, verduras, frutos secos y semillas . Es estructuralmente similar al colesterol y es conocido por sus posibles beneficios para la salud, incluida la reducción de los niveles de colesterol y sus propiedades antiinflamatorias . El beta-sitosterol se utiliza ampliamente en suplementos dietéticos y alimentos funcionales debido a sus efectos beneficiosos para la salud humana .

In Vivo

In vivo studies of sitosterol have been conducted in animals to assess its potential health benefits. Studies have shown that sitosterol can reduce cholesterol levels in the blood, as well as improve cardiovascular health. Additionally, sitosterol has been shown to have anti-inflammatory properties and to reduce the risk of certain types of cancer.

In Vitro

In vitro studies of sitosterol have been conducted to assess its potential anti-cancer effects. Studies have shown that sitosterol can inhibit the growth of certain types of cancer cells, as well as induce apoptosis in these cells. Additionally, sitosterol has been found to inhibit the growth of bacteria, fungi, and viruses.

Mecanismo De Acción

El beta-sitosterol ejerce sus efectos a través de varios mecanismos:

Inhibición de la Absorción del Colesterol: El beta-sitosterol compite con el colesterol por la absorción en los intestinos, reduciendo así la cantidad de colesterol que entra en el torrente sanguíneo.

Efectos Antiinflamatorios: El beta-sitosterol inhibe la producción de citocinas proinflamatorias y reduce la inflamación modulando diversas vías de señalización.

Actividad Anticancerígena: El beta-sitosterol induce la apoptosis e inhibe la proliferación de las células cancerosas a través de múltiples dianas y vías moleculares.

Salud Prostática: El beta-sitosterol inhibe la unión de la dihidrotestosterona a los receptores de andrógenos, reduciendo el agrandamiento de la próstata y mejorando los síntomas urinarios.

Actividad Biológica

Studies have shown that sitosterol has several biological activities, including anti-inflammatory, anti-cancer, and antioxidant activities. Additionally, sitosterol has been found to inhibit the growth of bacteria, fungi, and viruses.

Biochemical and Physiological Effects

Studies have shown that sitosterol can reduce cholesterol levels in the blood, as well as improve cardiovascular health. Additionally, sitosterol has been found to have anti-inflammatory and antioxidant effects. It has also been found to reduce the risk of certain types of cancer.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using sitosterol in lab experiments include its ability to reduce cholesterol levels in the blood, as well as its anti-inflammatory and antioxidant effects. Additionally, sitosterol has been found to inhibit the growth of bacteria, fungi, and viruses. The limitations of using sitosterol in lab experiments include its potential to cause adverse side effects, as well as its limited availability.

Direcciones Futuras

For research on sitosterol include further investigation of its potential health benefits, such as its ability to reduce cholesterol levels and its potential anti-cancer effects. Additionally, further research is needed to better understand the pharmacodynamics of sitosterol, as well as its potential side effects. Additional research is also needed to determine if sitosterol can be used to treat other diseases, such as diabetes and obesity. Finally, further research is needed to develop more efficient methods for synthesizing sitosterol from plant and animal sources.

Aplicaciones Científicas De Investigación

El beta-sitosterol tiene una amplia gama de aplicaciones de investigación científica en diversos campos:

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Sitosterol plays a crucial role in biochemical reactions, particularly in the stabilization of cell membranes. It competes with cholesterol for absorption in the intestines, thereby reducing cholesterol levels in the bloodstream . Sitosterol interacts with various enzymes and proteins, including acyl-CoA:cholesterol acyltransferase (ACAT), which is involved in cholesterol esterification. By inhibiting ACAT, sitosterol reduces the formation of cholesterol esters, thereby lowering cholesterol levels . Additionally, sitosterol has been shown to modulate the activity of enzymes involved in lipid metabolism, such as lipoprotein lipase and hepatic lipase .

Cellular Effects

Sitosterol exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, sitosterol has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects immune cells by modulating the production of cytokines and other inflammatory mediators, thereby exhibiting anti-inflammatory properties . Furthermore, sitosterol influences lipid metabolism in adipocytes, leading to reduced lipid accumulation and improved insulin sensitivity .

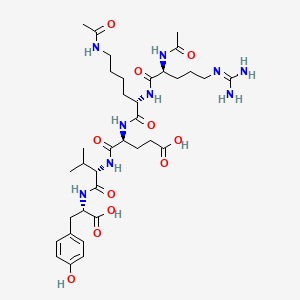

Molecular Mechanism

The molecular mechanism of sitosterol involves its interaction with various biomolecules, including enzymes, receptors, and transcription factors. Sitosterol binds to and inhibits the activity of ACAT, reducing cholesterol esterification . It also interacts with nuclear receptors such as liver X receptor (LXR) and peroxisome proliferator-activated receptor (PPAR), which regulate the expression of genes involved in lipid metabolism and inflammation . By activating LXR and PPAR, sitosterol enhances the expression of genes involved in cholesterol efflux and fatty acid oxidation, thereby promoting lipid homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sitosterol have been observed to change over time. Sitosterol is relatively stable under physiological conditions, but it can undergo oxidation to form sitosterol oxides, which may have different biological activities . Long-term studies have shown that sitosterol can exert sustained effects on cellular function, including the modulation of lipid metabolism and inflammation . The stability and degradation of sitosterol in different experimental conditions need to be carefully considered to ensure accurate interpretation of results .

Dosage Effects in Animal Models

The effects of sitosterol vary with different dosages in animal models. At low to moderate doses, sitosterol has been shown to lower cholesterol levels and exhibit anti-inflammatory and anticancer properties . At high doses, sitosterol may cause adverse effects, including gastrointestinal disturbances and reduced absorption of fat-soluble vitamins . Threshold effects have been observed, where the beneficial effects of sitosterol plateau at higher doses, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

Sitosterol is involved in various metabolic pathways, including the mevalonate pathway, which is responsible for its biosynthesis in plants . It interacts with enzymes such as HMG-CoA reductase, which is a key enzyme in cholesterol biosynthesis . By inhibiting HMG-CoA reductase, sitosterol reduces the synthesis of cholesterol, thereby lowering cholesterol levels . Additionally, sitosterol affects metabolic flux by modulating the activity of enzymes involved in lipid metabolism, such as lipoprotein lipase and hepatic lipase .

Transport and Distribution

Sitosterol is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the intestines via the Niemann-Pick C1-like 1 (NPC1L1) transporter and is transported to the liver, where it is incorporated into lipoproteins for distribution to peripheral tissues . Sitosterol can also interact with binding proteins such as sterol carrier protein-2 (SCP-2), which facilitates its intracellular transport and localization . The distribution of sitosterol within tissues is influenced by its affinity for different lipid compartments and its interaction with cellular transporters .

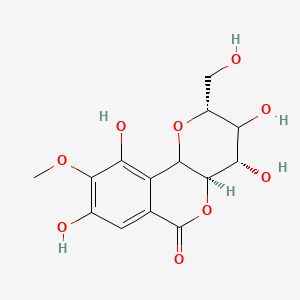

Subcellular Localization

The subcellular localization of sitosterol is critical for its activity and function. Sitosterol is primarily localized in the plasma membrane, where it contributes to membrane stability and fluidity . It can also be found in intracellular organelles such as the endoplasmic reticulum and Golgi apparatus, where it is involved in lipid metabolism and transport . Post-translational modifications, such as glycosylation, can influence the targeting and localization of sitosterol to specific cellular compartments . The precise subcellular localization of sitosterol is essential for its biological activity and its ability to modulate cellular processes .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: El beta-sitosterol se puede sintetizar mediante diversos métodos de extracción a partir de fuentes vegetales. Las técnicas de extracción comunes incluyen la extracción Soxhlet, la maceración, la extracción con fluidos supercríticos, la extracción asistida por ultrasonidos, la extracción asistida por enzimas y la extracción asistida por microondas . Estos métodos implican el uso de disolventes y condiciones específicas para aislar el beta-sitosterol de los materiales vegetales.

Métodos de Producción Industrial: En entornos industriales, el beta-sitosterol se extrae a menudo de aceites vegetales y otros materiales de origen vegetal mediante procesos de extracción a gran escala. El compuesto extraído se purifica posteriormente mediante técnicas como la cromatografía líquida de alta resolución (HPLC) y la espectrometría de masas de cromatografía de gases (GC-MS) . Estos métodos garantizan la alta pureza y calidad del beta-sitosterol para su uso en diversas aplicaciones.

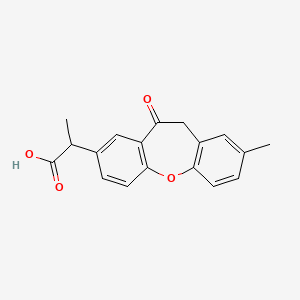

Análisis De Reacciones Químicas

Tipos de Reacciones: El beta-sitosterol sufre diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución . Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar sus propiedades para aplicaciones específicas.

Reactivos y Condiciones Comunes:

Oxidación: El beta-sitosterol se puede oxidar utilizando reactivos como el permanganato de potasio o el trióxido de cromo en condiciones controladas para producir derivados oxidados.

Reducción: Las reacciones de reducción implican el uso de agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio para convertir el beta-sitosterol en sus formas reducidas.

Sustitución: Las reacciones de sustitución se pueden llevar a cabo utilizando agentes halogenantes u otros electrófilos para introducir nuevos grupos funcionales en la molécula de beta-sitosterol.

Productos Principales: Los productos principales formados a partir de estas reacciones incluyen derivados oxidados, formas reducidas y compuestos sustituidos con actividades biológicas mejoradas .

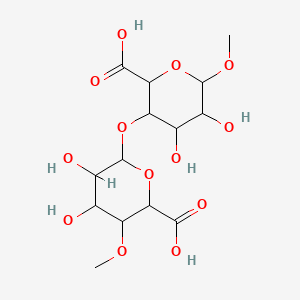

Comparación Con Compuestos Similares

El beta-sitosterol es uno de los varios fitosteroles, que incluyen compuestos como el campesterol y el estigmasterol . Estos compuestos comparten similitudes estructurales con el colesterol, pero difieren en sus cadenas laterales y actividades biológicas .

Compuestos Similares:

Campesterol: Al igual que el beta-sitosterol, el campesterol se encuentra en diversas fuentes vegetales y tiene propiedades reductoras del colesterol.

Estigmasterol: El estigmasterol es otro fitosterol común con efectos antiinflamatorios y reductores del colesterol.

Singularidad del Beta-Sitosterol: El beta-sitosterol es único debido a su mayor abundancia en fuentes vegetales y su amplia gama de actividades biológicas, incluidos sus posibles efectos terapéuticos sobre diversas afecciones de salud .

Propiedades

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23-27,30H,7-9,11-18H2,1-6H3/t20-,21-,23+,24+,25-,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZJWDPNRJALLNS-VJSFXXLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022481 | |

| Record name | (-)-beta-Sitosterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | beta-Sitosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

10 mg/mL | |

| Record name | beta-Sitosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

83-46-5 | |

| Record name | (-)-β-Sitosterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Sitosterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Sitosterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14038 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cupreol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cupreol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cupreol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (-)-beta-Sitosterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-sitosterol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S347WMO6M4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-Sitosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140 °C | |

| Record name | beta-Sitosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

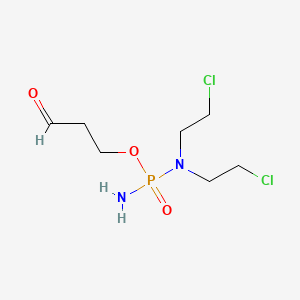

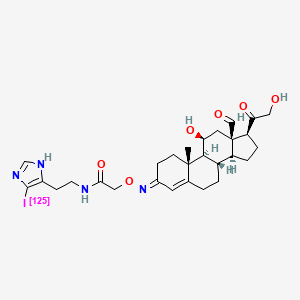

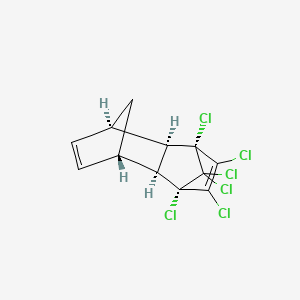

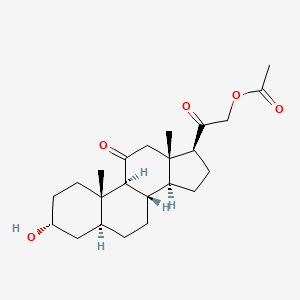

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

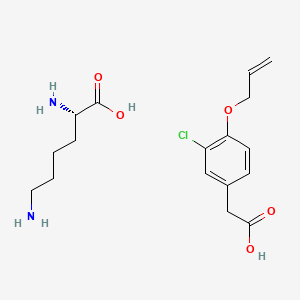

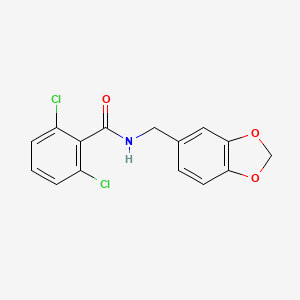

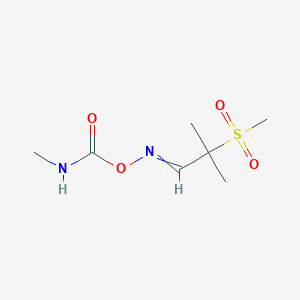

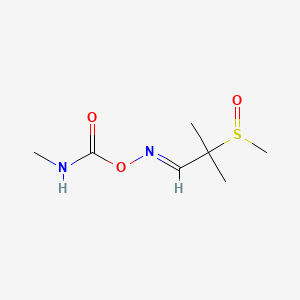

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.